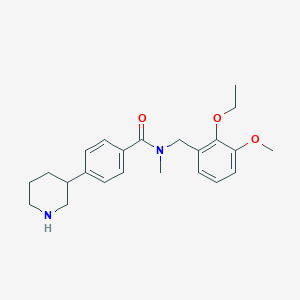![molecular formula C17H25N3O B5620108 2,2-dimethyl-N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]propanamide](/img/structure/B5620108.png)
2,2-dimethyl-N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-dimethyl-N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique properties that make it useful in scientific research, particularly in the fields of biochemistry and physiology.
Mecanismo De Acción
The mechanism of action of 2,2-dimethyl-N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]propanamide is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes and receptors in the body. This inhibition can lead to changes in biochemical and physiological processes in the body.
Biochemical and Physiological Effects:
2,2-dimethyl-N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]propanamide has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to reduce blood pressure, decrease heart rate, and increase insulin sensitivity. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2,2-dimethyl-N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]propanamide in lab experiments is its specificity. This compound can be used to target specific enzymes and receptors, allowing researchers to investigate their function in greater detail. However, one limitation of using this compound is its potential toxicity. Careful consideration must be given to the dosage and administration of this compound to ensure that it does not have adverse effects on the subject of the study.
Direcciones Futuras
There are several future directions for the research and development of 2,2-dimethyl-N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]propanamide. One potential direction is the investigation of its effects on other physiological processes, such as metabolism and immune function. Additionally, this compound can be used to develop new drugs for the treatment of various diseases, such as hypertension, diabetes, and inflammation. Further research is needed to fully understand the potential applications of this compound in various scientific fields.
Métodos De Síntesis
2,2-dimethyl-N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]propanamide can be synthesized through a multistep process involving the reaction of various chemicals. The first step involves the reaction of 1-propyl-1H-benzimidazole with ethyl bromoacetate to form ethyl 2-(1-propyl-1H-benzimidazol-2-yl)acetate. This intermediate compound is then reacted with lithium diisopropylamide to form the corresponding carbanion, which is then reacted with 2,2-dimethylpropanal to yield the final product.
Aplicaciones Científicas De Investigación
2,2-dimethyl-N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]propanamide has potential applications in various scientific fields, including biochemistry and physiology. This compound can be used as a tool to study the function of certain enzymes and receptors in the body. It can also be used to investigate the effects of certain drugs on these enzymes and receptors. Additionally, this compound can be used to develop new drugs that target specific enzymes and receptors.
Propiedades
IUPAC Name |
2,2-dimethyl-N-[2-(1-propylbenzimidazol-2-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O/c1-5-12-20-14-9-7-6-8-13(14)19-15(20)10-11-18-16(21)17(2,3)4/h6-9H,5,10-12H2,1-4H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLWIZYUHNYMTAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1CCNC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dimethyl-N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S*,5R*)-3-(morpholin-4-ylcarbonyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5620026.png)
![[(3aS*,10aS*)-2-(pyridin-3-ylacetyl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-10a(10H)-yl]methanol](/img/structure/B5620032.png)
![N-{(3R*,4S*)-4-cyclopropyl-1-[(4-methyl-1,4-diazepan-1-yl)acetyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5620033.png)

![N-[(2,1,3-benzothiadiazol-4-ylamino)carbonyl]-2,2-dimethylpropanamide](/img/structure/B5620040.png)
![2-(3-chloro-5-methoxybenzoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5620045.png)
![ethyl 2-cyano-3-[4-(diethylamino)phenyl]acrylate](/img/structure/B5620049.png)

![3-[2-(2-benzyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B5620058.png)
![N-(2-furylmethyl)-1,3-dimethyl-N-(2-morpholin-4-ylethyl)-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5620061.png)



![N-(1-benzyl-3-pyrrolidinyl)-3-[1-(tetrahydro-2H-pyran-4-yl)-4-piperidinyl]propanamide](/img/structure/B5620109.png)